2-Aminobenzene-1,4-diol hydrochloride
Overview
Description
2-Aminobenzene-1,4-diol hydrochloride is a chemical compound with the molecular formula C6H8ClNO2. It is a crystalline solid with a molecular weight of 161.59 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminobenzene-1,4-diol hydrochloride can be synthesized through several methods. One common synthetic route involves the reduction of 2-nitrobenzene-1,4-diol using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction reactions using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzene-1,4-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The amino and hydroxyl groups on the benzene ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2-Aminobenzene-1,4-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a substrate in enzymatic reactions.
Industry: It is used in the manufacture of photosensitive materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Aminobenzene-1,4-diol hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzene-1,4-diol: The non-hydrochloride form of the compound.
2-Amino-4,6-dimethylphenol: A similar compound with methyl groups on the benzene ring.
2,5-Diaminobenzene-1,4-diol dihydrochloride: A compound with additional amino groups.
2-Amino-4-tert-butylphenol: A compound with a tert-butyl group on the benzene ring.
Uniqueness
2-Aminobenzene-1,4-diol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it suitable for use in different research and industrial settings.
Properties
IUPAC Name |
2-aminobenzene-1,4-diol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,8-9H,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYHTZHTBQZEIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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